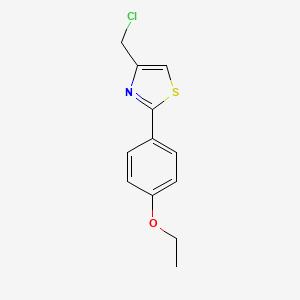

4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole

Description

Historical Development and Significance of the 1,3-Thiazole Scaffold in Chemical Research

The journey of the 1,3-thiazole ring system in chemical research began in 1887, with its first synthesis reported by Hantzsch and Weber. nih.gov This five-membered aromatic heterocycle, containing both sulfur and nitrogen atoms, quickly garnered attention for its presence in a variety of natural products, most notably thiamine (B1217682) (vitamin B1). nih.gov The discovery of the thiazole (B1198619) moiety in such a vital biomolecule spurred extensive research into its chemical properties and biological roles.

The significance of the 1,3-thiazole scaffold is underscored by its prevalence in numerous clinically approved drugs. nih.govresearchgate.net To date, more than eighteen FDA-approved medications incorporate this heterocyclic core, demonstrating its versatility and importance in medicinal chemistry. researchgate.net The unique structural features of the thiazole ring allow it to interact effectively with a wide range of biological targets through various non-covalent interactions. researchgate.net Its aromatic nature and the presence of heteroatoms contribute to its chemical stability and reactivity, making it a privileged scaffold in drug design. researchgate.net

The broad spectrum of biological activities associated with thiazole derivatives is remarkable, encompassing antibacterial, antifungal, antiviral, antitumor, anti-inflammatory, and anthelmintic properties. nih.govresearchgate.net This wide range of pharmacological applications has cemented the 1,3-thiazole ring as a fundamental building block in the development of new therapeutic agents.

Overview of Research Trajectories for Thiazole Derivatives in Academic Contexts

Academic research into thiazole derivatives has followed several key trajectories, largely driven by their therapeutic potential. A significant portion of research has been dedicated to the design and synthesis of novel thiazole-containing compounds with enhanced biological activity and improved pharmacokinetic profiles. jptcp.com

Table 1: Major Research Areas for Thiazole Derivatives

| Research Area | Focus | Key Applications |

|---|---|---|

| Medicinal Chemistry | Synthesis of novel derivatives with diverse pharmacological activities. | Anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective agents. researchgate.netmdpi.com |

| Oncology | Development of targeted cancer therapies, particularly kinase inhibitors. | EGFR, VEGFR-2, PI3K/mTOR, and other kinase inhibitors. researchgate.netjptcp.comrsc.org |

| Infectious Diseases | Discovery of new antimicrobial and antifungal agents to combat drug resistance. | Novel antibiotics and antifungals. researchgate.net |

| Materials Science | Exploration of thiazole-containing compounds for applications in dyes, fungicides, and polymers. | Agrochemicals and functional materials. |

| Catalysis | Utilization of thiazolium salts as catalysts in organic reactions. | Stetter reaction and Benzoin condensation. |

In recent years, a prominent research trajectory has been the investigation of thiazole derivatives as inhibitors of protein kinases. rsc.org The abnormal activity of protein kinases is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The thiazole scaffold has proven to be an effective framework for the design of potent and selective kinase inhibitors. rsc.org For instance, dasatinib, an FDA-approved anticancer drug, features a thiazole core and functions as a multi-targeted kinase inhibitor. scielo.br

Furthermore, the development of efficient and sustainable synthetic methodologies for the construction and functionalization of the thiazole ring remains an active area of academic inquiry. This includes the exploration of green chemistry principles and the use of novel catalytic systems to streamline the synthesis of complex thiazole derivatives.

Rationale for the Investigation of 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole as a Research Subject

The investigation of this compound is primarily driven by its potential as a key intermediate for the synthesis of novel, biologically active molecules, particularly in the realm of oncology. The rationale for its study can be broken down into the structural contributions of its constituent parts.

The 2-(4-ethoxyphenyl)thiazole core is a recurring motif in compounds designed as kinase inhibitors. The ethoxyphenyl group can engage in crucial hydrogen bonding and hydrophobic interactions within the active sites of various kinases, contributing to the inhibitory activity of the molecule. Research has shown that derivatives with similar 2-arylthiazole structures exhibit potent inhibitory effects against kinases such as EGFR (epidermal growth factor receptor), VEGFR-2 (vascular endothelial growth factor receptor 2), and PI3K/mTOR (phosphatidylinositol 3-kinase/mammalian target of rapamycin). nih.govresearchgate.netjptcp.comtandfonline.com

The 4-(chloromethyl) group serves as a reactive "handle" for further chemical modification. The presence of this functional group allows for facile nucleophilic substitution reactions, enabling the introduction of a wide array of other functional groups at this position. This strategic placement of a reactive site is a common tactic in medicinal chemistry for the generation of a library of related compounds. By systematically varying the substituent at the 4-position, researchers can conduct structure-activity relationship (SAR) studies to optimize the biological activity and pharmacokinetic properties of the lead compound.

Therefore, the investigation of this compound is a logical step in the quest for novel and more effective therapeutic agents. Its synthesis provides a versatile platform for the development of a diverse range of derivatives that can be screened for various biological activities, with a particular emphasis on their potential as anticancer agents and kinase inhibitors.

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNOS/c1-2-15-11-5-3-9(4-6-11)12-14-10(7-13)8-16-12/h3-6,8H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKSWVDPKZCASW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=CS2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Chloromethyl 2 4 Ethoxyphenyl 1,3 Thiazole

Synthetic Routes to the Core 1,3-Thiazole Scaffold and its 4-Chloromethyl Precursors

The construction of the 2-aryl-4-substituted-1,3-thiazole framework can be achieved through several established and modern synthetic methodologies. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

The Hantzsch thiazole (B1198619) synthesis, first reported by Arthur Hantzsch in 1887, remains the most fundamental and widely used method for constructing the thiazole ring. scribd.comresearchgate.net The classical approach involves the cyclocondensation of an α-haloketone with a thioamide. scribd.comresearchgate.net For the specific synthesis of 4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole, the reaction would involve 4-ethoxythiobenzamide and 1,3-dichloroacetone (B141476). prepchem.com

The reaction mechanism begins with the nucleophilic sulfur atom of the thioamide attacking the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. scribd.com This one-pot reaction is highly efficient for producing a wide array of thiazole derivatives. researchgate.net Modern adaptations of this synthesis focus on improving yields, reducing reaction times, and employing milder conditions. For instance, α-tosyloxy ketones have been used as effective substitutes for α-haloketones. scribd.com

Table 1: Hantzsch Synthesis for this compound

| Reactant 1 | Reactant 2 | Key Conditions | Product |

| 4-Ethoxythiobenzamide | 1,3-Dichloroacetone | Typically refluxed in a solvent like ethanol (B145695) or acetone. | This compound |

Cyclization Reactions for 1,3-Thiazole Ring Formation

Beyond the classical Hantzsch synthesis, other cyclization strategies have been developed to access the 1,3-thiazole core. These methods often provide alternative pathways that can accommodate a broader range of functional groups.

One such approach is the copper-catalyzed aerobic oxidative synthesis from components like phenyl acetic aldehydes, primary amines, and elemental sulfur. nih.gov Another metal-free method involves the reaction of N-substituted α-amino acids with thionyl chloride, which proceeds through carboxylic acid activation, intramolecular cyclization, and deoxygenation to afford 2,5-disubstituted thiazoles in high yields. nih.gov Domino alkylation-cyclization reactions of propargyl bromides with thioamides or thioureas, often accelerated by microwave irradiation, represent another efficient route to substituted thiazoles. organic-chemistry.org These alternative cyclization methods highlight the versatility available to synthetic chemists for constructing the 2-aryl-1,3-thiazole scaffold, which can then be functionalized to yield the target compound.

The introduction of the chloromethyl group at the C4 position of the thiazole ring is a critical step in the synthesis of the title compound. Several strategies can be employed to achieve this functionalization.

The most direct method is the use of a C3-synthon already containing the chloromethyl group within the Hantzsch synthesis. As mentioned, 1,3-dichloroacetone is an ideal α-haloketone for this purpose, as it directly installs the chloromethyl group at the 4-position of the resulting thiazole ring during the cyclization process. prepchem.comasianpubs.org

An alternative, two-step approach involves first synthesizing a precursor such as a 4-hydroxymethylthiazole (B1350391) or a 4-hydroxy-2-thiazoline intermediate. This intermediate can then be converted to the desired 4-chloromethyl derivative through a reaction with a suitable chlorinating agent. google.com Reagents commonly used for this transformation include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and phosphorus pentachloride (PCl₅). google.comgoogle.com For example, 4-chloromethyl-4-hydroxy-2-thiazoline intermediates have been successfully dehydrated and chlorinated using thionyl chloride in 1,2-dichloroethane (B1671644) to yield the corresponding 4-chloromethylthiazole. google.com

Derivatization Approaches via the Chloromethyl Group

The chloromethyl group at the C4 position is an electrophilic center, making it highly susceptible to reaction with various nucleophiles. quinoline-thiophene.com This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the facile introduction of diverse functionalities and the construction of more complex molecules.

The chlorine atom of the chloromethyl group is a good leaving group, facilitating nucleophilic substitution reactions. quinoline-thiophene.compharmaguideline.com This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, providing a straightforward method for elaborating the core thiazole structure. quinoline-thiophene.com

A wide range of nucleophiles can be employed in these reactions. For instance, thiols (R-SH) react in the presence of a base, such as sodium ethoxide, to form thioether linkages. asianpubs.org Similarly, amines (R-NH₂), alcohols (R-OH), and carbanions can displace the chloride to introduce new functionalities. The electron-deficient nature of the thiazole ring can influence the reactivity of the chloromethyl group. pharmaguideline.com

Table 2: Examples of Nucleophilic Substitution at the 4-Chloromethyl Position

| Nucleophile | Reagent Type | Resulting Linkage | Product Class |

| Thiophenol (C₆H₅SH) | Thiol | -S- | Thioether |

| Aniline (C₆H₅NH₂) | Amine | -NH- | Secondary Amine |

| Sodium Methoxide (NaOCH₃) | Alkoxide | -O- | Ether |

| Sodium Cyanide (NaCN) | Cyanide | -C≡N | Nitrile |

| Diethyl Malonate Anion | Carbanion | -CH(COOEt)₂ | Malonic Ester Derivative |

Formation of Hybrid Structures and Conjugates

The reactivity of the chloromethyl group is particularly valuable for the synthesis of hybrid molecules, where the this compound scaffold is covalently linked to another distinct chemical moiety. This strategy is widely employed in medicinal chemistry to create conjugates that may exhibit combined or enhanced biological activities. nih.gov

For example, the chloromethyl group can serve as an anchor to connect the thiazole unit to other heterocyclic systems like triazoles, pyrazoles, or quinolines. nih.govdntb.gov.ua The nucleophilic substitution reaction is the key transformation, where a nucleophilic atom (e.g., nitrogen or sulfur) on the second heterocyclic ring displaces the chloride of the thiazole's side chain. This approach allows for the modular construction of diverse and complex molecular architectures, combining the structural features of different pharmacophores into a single conjugate. dntb.gov.ua

Strategies for Modification of the 2-(4-Ethoxyphenyl) Moiety

Modification of the 2-(4-ethoxyphenyl) moiety of this compound is crucial for developing structure-activity relationships and fine-tuning the molecule's properties. Direct modification of the ethoxyphenyl group after the formation of the thiazole ring can be challenging due to the stability of the aromatic system. Therefore, the most common and effective strategy involves the synthesis of analogues by introducing desired substituents on the precursor molecules before the thiazole ring closure.

The primary precursor for the 2-aryl substituent in the widely used Hantzsch thiazole synthesis is the corresponding thiobenzamide. By employing a variety of substituted 4-ethoxythiobenzamides, a diverse library of 2-aryl modified thiazoles can be generated. For instance, introducing electron-donating or electron-withdrawing groups onto the phenyl ring of 4-ethoxythiobenzamide will result in thiazole products with altered electronic properties.

Table 1: Proposed Precursors for Modified 2-(4-Ethoxyphenyl) Thiazoles

| Desired Modification on Phenyl Ring | Corresponding Thiobenzamide Precursor | Resulting Thiazole Derivative |

| Introduction of a nitro group | 4-Ethoxy-3-nitrothiobenzamide | 4-(Chloromethyl)-2-(4-ethoxy-3-nitrophenyl)-1,3-thiazole |

| Introduction of a methyl group | 4-Ethoxy-3-methylthiobenzamide | 4-(Chloromethyl)-2-(4-ethoxy-3-methylphenyl)-1,3-thiazole |

| Introduction of a halogen (e.g., Cl) | 3-Chloro-4-ethoxythiobenzamide | 4-(Chloromethyl)-2-(3-chloro-4-ethoxyphenyl)-1,3-thiazole |

| Replacement of ethoxy with methoxy (B1213986) | 4-Methoxythiobenzamide | 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole |

This precursor-based modification strategy offers a reliable and versatile approach to systematically explore the chemical space around the 2-(4-ethoxyphenyl) moiety. The physicochemical and biological properties of the resulting analogues can then be evaluated to identify compounds with optimized characteristics.

Emerging Green Chemistry Approaches in Thiazole Synthesis

Conventional methods for thiazole synthesis often rely on the use of hazardous solvents, harsh reaction conditions, and generate significant chemical waste, prompting the development of more environmentally benign alternatives. nih.govresearcher.life The principles of green chemistry are increasingly being applied to the synthesis of thiazole derivatives to minimize environmental impact and enhance sustainability. researchgate.netbohrium.com

Several innovative and eco-friendly techniques have emerged for thiazole synthesis, which can be adapted for the preparation of this compound. nih.govresearcher.life These methods focus on the use of greener solvents, alternative energy sources, and catalytic systems to improve efficiency and reduce waste. researchgate.netbohrium.com

Key Green Chemistry Approaches:

Microwave Irradiation: This technique utilizes microwave energy to accelerate reaction rates, often leading to significantly shorter reaction times and higher yields compared to conventional heating. researcher.liferesearchgate.net The direct interaction of microwaves with the polar molecules in the reaction mixture results in rapid and uniform heating, minimizing the formation of byproducts.

Ultrasound-Assisted Synthesis: The application of ultrasonic waves can enhance chemical reactivity through the phenomenon of acoustic cavitation. researchgate.netnih.gov This process involves the formation, growth, and implosive collapse of bubbles in the reaction medium, generating localized high temperatures and pressures that can promote the reaction. nih.gov

Green Solvents: The replacement of volatile and toxic organic solvents with greener alternatives is a cornerstone of sustainable chemistry. nih.gov For thiazole synthesis, water, ethanol, or deep eutectic solvents (DESs) can be employed as reaction media. mdpi.com DESs, in particular, are gaining attention as they are often biodegradable, non-toxic, and can be tailored to specific reaction requirements. mdpi.com

Green Catalysts: The use of reusable and non-toxic catalysts can significantly improve the sustainability of a chemical process. bohrium.comnih.gov For thiazole synthesis, solid-supported catalysts, biocatalysts, and phase-transfer catalysts are being explored to facilitate reactions under milder conditions and allow for easy separation and recycling of the catalyst. researchgate.netnih.gov

Mechanochemistry: This solvent-free approach involves the use of mechanical force, such as grinding or ball milling, to induce chemical reactions. researchgate.net By eliminating the need for bulk solvents, mechanochemistry can significantly reduce waste and simplify product purification. researchgate.netbohrium.com

Table 2: Comparison of Conventional and Green Synthetic Approaches for Thiazoles

| Parameter | Conventional Hantzsch Synthesis | Emerging Green Approaches |

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave, Ultrasound |

| Solvents | Volatile organic solvents (e.g., ethanol, acetone) | Water, Ethanol, Deep Eutectic Solvents, Solvent-free |

| Reaction Time | Several hours to overnight | Minutes to a few hours |

| Catalysts | Often stoichiometric reagents | Recyclable solid catalysts, Biocatalysts |

| Waste Generation | High | Low to minimal |

The adoption of these green chemistry principles in the synthesis of this compound can lead to more sustainable and efficient manufacturing processes, aligning with the growing demand for environmentally responsible chemical production. nih.govresearcher.life

Advanced Structural Characterization and Spectroscopic Analysis

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the elucidation of molecular structures. For 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its structural integrity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the ethoxyphenyl group, the thiazole (B1198619) ring proton, the chloromethyl protons, and the protons of the ethyl group. The aromatic protons of the 4-ethoxyphenyl ring typically appear as two doublets in the downfield region, a characteristic AA'BB' system. The proton on the thiazole ring is expected to resonate as a singlet. The methylene (B1212753) protons of the chloromethyl group will also appear as a singlet, shifted downfield due to the electron-withdrawing effect of the chlorine atom. The ethyl group will present as a quartet for the methylene protons and a triplet for the methyl protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the carbon skeleton. The spectrum will show distinct signals for the carbons of the thiazole ring, the 4-ethoxyphenyl group, the chloromethyl group, and the ethyl group. The C2 and C4 carbons of the thiazole ring are particularly deshielded. The carbons of the phenyl ring will show four distinct signals due to symmetry. The chloromethyl carbon will appear at a characteristic chemical shift, and the two carbons of the ethoxy group will also be readily identifiable.

Based on data from similar 2,4-disubstituted thiazole derivatives, the expected chemical shifts are summarized in the table below. researchgate.net

| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Thiazole-H5 | ~7.2-7.5 (s) | ~115-120 |

| Phenyl-H (ortho to OEt) | ~6.9-7.1 (d) | ~114-116 |

| Phenyl-H (meta to OEt) | ~7.8-8.0 (d) | ~128-130 |

| -CH₂Cl | ~4.7-4.9 (s) | ~40-45 |

| -OCH₂CH₃ | ~4.0-4.2 (q) | ~63-65 |

| -OCH₂CH₃ | ~1.4-1.6 (t) | ~14-16 |

| Thiazole-C2 | - | ~165-170 |

| Thiazole-C4 | - | ~150-155 |

| Phenyl-C (ipso) | - | ~125-127 |

| Phenyl-C (para to thiazole) | - | ~160-162 |

| Phenyl-C (ortho to OEt) | - | ~114-116 |

| Phenyl-C (meta to OEt) | - | ~128-130 |

Note: The expected chemical shifts are estimations based on analogous compounds and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C=N and C-S stretching vibrations of the thiazole ring. researchgate.net Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the chloromethyl and ethoxy groups will appear just below 3000 cm⁻¹. The C-O-C stretching of the ethoxy group will give rise to strong bands in the fingerprint region. The C-Cl stretching vibration of the chloromethyl group is also expected in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are typically strong in the Raman spectrum. The C-S stretching vibrations of the thiazole ring are also expected to be Raman active.

Key expected vibrational frequencies are tabulated below. scialert.netresearchgate.netnih.gov

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| Aromatic C-H stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H stretch | 3000-2850 | IR, Raman |

| C=N stretch (thiazole) | 1620-1580 | IR, Raman |

| Aromatic C=C stretch | 1600-1450 | IR, Raman |

| C-O-C stretch (ether) | 1260-1000 | IR |

| C-S stretch (thiazole) | 850-600 | Raman |

| C-Cl stretch | 800-600 | IR |

Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain insights into the structure through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

The fragmentation pattern is expected to be characteristic of the thiazole ring and its substituents. mdpi.comrsc.orgresearchgate.net Common fragmentation pathways for thiazoles involve the cleavage of the bonds adjacent to the heteroatoms. The loss of the chloromethyl radical or a chlorine radical would be an expected initial fragmentation step. Further fragmentation of the ethoxyphenyl group, such as the loss of an ethyl radical or an ethylene (B1197577) molecule, is also anticipated. A plausible fragmentation pathway would involve the formation of a stable thiazolyl cation.

| Ion | Expected m/z | Identity |

| [M]⁺ | 267/269 | Molecular ion |

| [M - CH₂Cl]⁺ | 218 | Loss of chloromethyl radical |

| [M - Cl]⁺ | 232 | Loss of chlorine radical |

| [M - C₂H₅]⁺ | 238/240 | Loss of ethyl radical |

| [C₈H₇O]⁺ | 121 | 4-Ethoxyphenyl cation |

| [C₉H₆NS]⁺ | 160 | 2-Thiazolylbenzonitrile-type ion |

Note: The m/z values are calculated for the most abundant isotopes. The presence of chlorine will result in a characteristic M+2 isotopic pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* transitions within the conjugated system formed by the 4-ethoxyphenyl group and the thiazole ring. nih.govresearchgate.netmdpi.comekb.eg The position of the absorption maximum (λmax) will be influenced by the extent of conjugation and the presence of the auxochromic ethoxy group. The spectrum is likely to show a strong absorption band in the UV region. The solvent can influence the position of the absorption maxima.

| Transition | Expected λmax (nm) | Solvent Dependency |

| π → π* | ~280-320 | Moderate |

X-ray Crystallography for Solid-State Structural Determination

| Structural Parameter | Expected Value |

| Thiazole ring conformation | Planar |

| C-S bond lengths (thiazole) | ~1.70-1.75 Å |

| C=N bond length (thiazole) | ~1.30-1.35 Å |

| Dihedral angle (thiazole-phenyl) | Variable, likely non-coplanar |

Theoretical and Computational Chemistry Studies on 4 Chloromethyl 2 4 Ethoxyphenyl 1,3 Thiazole and Its Derivatives

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone for the computational study of thiazole (B1198619) derivatives, offering a balance between accuracy and computational cost. kbhgroup.innih.gov These calculations provide fundamental information about the electronic structure and properties of molecules. researchgate.net For thiazole derivatives, methods like B3LYP are commonly paired with basis sets such as 6-311G(d,p) or 6-311++G(2d,2p) to perform these calculations. atlantis-press.comresearchgate.netresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in most quantum chemical studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. researchgate.net For 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole, this involves calculating bond lengths, bond angles, and dihedral angles that define the spatial relationship between the thiazole ring, the 4-ethoxyphenyl group, and the chloromethyl substituent.

Studies on structurally similar compounds, such as 2,4-disubstituted thiazoles, show that the dihedral angle between the thiazole ring and adjacent phenyl rings is a key conformational parameter. nih.gov In one related crystal structure, the dihedral angle between a thiazole ring and an attached chlorophenyl ring was found to be 13.12°. nih.gov Conformational analysis helps identify the most likely shapes the molecule will adopt, which is critical for understanding its interactions with biological targets.

Table 1: Representative Calculated Geometric Parameters for a 2,4-Disubstituted Thiazole Core Data is illustrative of typical findings for this class of compounds.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C2-N3 | ~1.29 Å |

| N3-C4 | ~1.38 Å | |

| C4-C5 | ~1.37 Å | |

| C5-S1 | ~1.77 Å | |

| S1-C2 | ~1.76 Å | |

| Bond Angle | C2-N3-C4 | ~110-112° |

| N3-C4-C5 | ~115-116° | |

| Dihedral Angle | Phenyl Ring - Thiazole Ring | ~13-44° |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental tool used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgethz.ch The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability. atlantis-press.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net For thiazole derivatives, DFT calculations show that the electron density of the HOMO is often distributed over the thiazole and adjacent aromatic rings, while the LUMO's density is similarly delocalized. researchgate.net

From these energies, other reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential.

Table 2: Representative FMO Energies and Reactivity Descriptors for Thiazole Derivatives Values are illustrative and depend on the specific derivative and computational method.

| Parameter | Symbol | Typical Value Range (eV) |

| HOMO Energy | EHOMO | -5.5 to -7.8 eV |

| LUMO Energy | ELUMO | -1.0 to -2.5 eV |

| Energy Gap | ΔE | 4.5 to 5.5 eV |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution across a molecule, providing crucial insights into its reactivity. mdpi.com The MEP map uses a color scale to represent different potential values on the molecule's surface. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. researchgate.netresearchgate.net In contrast, regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack, while green areas are neutral. researchgate.net

For a molecule like this compound, MEP analysis would be expected to show:

Negative Potential: Concentrated around the electronegative nitrogen atom of the thiazole ring and the oxygen atom of the ethoxy group. These sites are the most likely to act as hydrogen bond acceptors or to interact with positive centers. researchgate.net

Positive Potential: Located around the hydrogen atoms, particularly those of the chloromethyl group, indicating sites susceptible to nucleophilic attack.

Neutral/Slightly Negative Potential: Spread across the aromatic rings. semanticscholar.org

This analysis helps predict how the molecule will orient itself when approaching another molecule or a biological receptor. kbhgroup.in

Theoretical Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. nih.govresearchgate.net

Vibrational Frequencies (FT-IR): Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the absorption peaks in an FT-IR spectrum. mdpi.com While calculated frequencies are often systematically higher than experimental ones, they can be corrected using a scaling factor to achieve good agreement. kbhgroup.in This allows for the precise assignment of spectral bands to specific molecular vibrations, such as C-H stretches, C=N vibrations of the thiazole ring, and C-Cl vibrations.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. doi.org Comparing the calculated shifts with experimental spectra is a powerful tool for structural elucidation. semanticscholar.orgresearchgate.net For this compound, key predicted shifts would include those for the chloromethyl carbon (CH₂Cl), the carbons of the thiazole and phenyl rings, and the carbons of the ethoxy group. Discrepancies between predicted and experimental values can often provide insight into solvent effects or specific conformational preferences. doi.org

Table 3: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for a Related Thiazole Derivative

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| Thiazole C2 | ~169.0 | ~168.2 |

| Thiazole C4 | ~143.5 | ~144.0 |

| Thiazole C5 | ~115.8 | ~115.2 |

| CH₂Cl | ~45-50 | (Varies) |

| Phenyl C (ipso) | ~126.5 | ~126.8 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a biological target, typically a protein or enzyme. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action. researchgate.net

Prediction of Binding Modes and Affinities with Biological Macromolecules

Docking simulations calculate a binding affinity or score, often expressed in kcal/mol, which estimates the strength of the interaction between the ligand and the target. mdpi.com A more negative score generally indicates a more favorable binding interaction.

For derivatives of this compound, docking studies have been performed against various biological targets. For instance, similar 2,4-disubstituted thiazoles have been docked into the active sites of enzymes like Candida albicans lanosterol-C14α-demethylase (an antifungal target) and tubulin (an anticancer target). mdpi.comnih.govnih.gov

The simulation not only provides a binding score but also reveals the specific interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand (e.g., the thiazole nitrogen) and residues in the protein's active site.

Hydrophobic Interactions: Occurring between the aromatic rings of the ligand and nonpolar residues of the protein.

Pi-Pi Stacking: Interactions between the aromatic systems of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

These detailed interaction maps are essential for structure-activity relationship (SAR) studies, guiding the design of more potent and selective derivatives. mdpi.com

Table 4: Representative Molecular Docking Results for a Thiazole Derivative with a Biological Target

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Lanosterol 14α-demethylase | Thiazole Derivative 4a | -8.715 | TYR132, PHE228 | Hydrogen Bond, π-π Stacking |

| Tubulin | Thiazole Derivative 5c | -7.5 | CYS241, LEU242 | Hydrogen Bond, Hydrophobic |

Identification of Putative Molecular Targets and Interaction Hotspots

Computational chemistry provides powerful tools for identifying the putative molecular targets of novel compounds and elucidating the specific interactions that govern their biological activity. For derivatives of this compound, molecular docking is a primary technique used to predict the binding orientation and affinity of these ligands within the active sites of various protein targets. nih.gov These in silico studies are crucial for hypothesizing mechanisms of action and guiding further experimental validation.

Research on structurally related 2,4-disubstituted thiazoles has identified a range of potential molecular targets. For instance, molecular docking studies have explored the interactions of thiazole derivatives with enzymes such as fungal lanosterol-C14α-demethylase (CYP51), a key enzyme in ergosterol (B1671047) biosynthesis, suggesting a potential antifungal mechanism. nih.gov In the context of cancer research, Epidermal Growth Factor Receptor (EGFR) has been identified as a plausible target. jptcp.comnih.gov Docking simulations of thiazole derivatives into the EGFR ATP-binding site have revealed that these compounds can establish crucial interactions, such as hydrophobic contacts with key amino acid residues, which are essential for inhibitory activity. jptcp.com

Other identified targets for thiazole-based compounds include tubulin, where derivatives have been shown to inhibit its polymerization, a mechanism leveraged by several successful anticancer drugs. acs.orgresearchgate.net Docking studies on the colchicine (B1669291) binding site of tubulin have helped to understand the structural requirements for potent inhibition. acs.org Additionally, cyclooxygenase (COX) enzymes, COX-1 and COX-2, have been investigated as targets for thiazole derivatives with potential anti-inflammatory activity. nih.gov

The identification of interaction hotspots is a key outcome of these docking studies. These hotspots are specific amino acid residues within the target's binding pocket that form favorable interactions with the ligand. Common interactions observed for thiazole derivatives include:

Hydrogen Bonding: With residues like SER530 in COX-2. nih.gov

Hydrophobic Interactions: With amino acids such as C10, C17, and C18 in the active site of certain anticancer targets. jptcp.com

Pi-Pi Stacking: Between the aromatic rings of the thiazole derivative and residues like phenylalanine or tyrosine in the binding site.

These computational predictions provide a detailed molecular-level understanding of potential drug-target interactions, forming a rational basis for the design and optimization of new, more potent, and selective derivatives of this compound.

Table 1: Examples of Putative Molecular Targets for Thiazole Derivatives and Key Interacting Residues Identified via Molecular Docking

| Target Protein | Therapeutic Area | Key Interacting Residues | Reference |

|---|---|---|---|

| Lanosterol-C14α-demethylase (CYP51) | Antifungal | Heme group, Phenylalanine, Tyrosine | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer | Cysteine, Threonine, Leucine | jptcp.comnih.gov |

| Tubulin (Colchicine site) | Anticancer | Cys241, Leu248, Ala316, Val318 | acs.org |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Arginine, Tyrosine, Serine | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. physchemres.org For derivatives of this compound, QSAR studies are instrumental in predicting the activity of untested analogues, thereby prioritizing synthesis efforts and optimizing lead compounds. researchgate.net

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric, electronic, and hydrophobic characteristics. A statistical method, often Multiple Linear Regression (MLR) or more advanced machine learning algorithms, is then used to generate an equation that links a combination of these descriptors to the observed biological activity (e.g., IC50 values). laccei.org

For thiazole derivatives, 2D-QSAR and 3D-QSAR models have been successfully developed. physchemres.orglaccei.org

2D-QSAR: Utilizes descriptors calculated from the 2D representation of the molecule, such as topological indices and atom counts. For example, a 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors identified descriptors related to atom-centered autocorrelation and Ghose-Crippen logKow as being significant for predicting activity. laccei.org

3D-QSAR: Employs descriptors derived from the 3D structure of the molecules, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). physchemres.org These models provide 3D contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For instance, a CoMSIA model for biofilm inhibitors highlighted that bulky, electropositive substituents in certain positions of the thiazole ring would be favorable for activity. physchemres.org

The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. Key statistical parameters include the squared correlation coefficient (R²), which measures the goodness of fit for the training set, and the predictive squared correlation coefficient (Q²), which assesses the model's predictive ability on a test set of compounds not used in model generation. nih.gov A robust and validated QSAR model serves as a valuable predictive tool in the drug design cycle, enabling the rational design of novel thiazole derivatives with improved potency. mdpi.com

Table 2: Statistical Results of a 3D-QSAR (CoMSIA) Model for Thiazole-based Biofilm Inhibitors

| Parameter | Description | Value |

|---|---|---|

| q² | Cross-validated correlation coefficient | 0.593 |

| R² | Non-cross-validated correlation coefficient | 0.905 |

| F-value | F-test value | 51.347 |

| SEE | Standard Error of Estimate | 0.208 |

| R²pred | Predictive R² for the external test set | 0.913 |

Data synthesized from a study on thiazole derivatives as biofilm inhibitors. physchemres.org

In Silico Pharmacokinetic Profiling (ADME Prediction) for Research Lead Optimization

During the lead optimization phase of drug discovery, it is critical to assess not only the potency of a compound but also its pharmacokinetic properties. In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties play a vital role in the early-stage evaluation of drug candidates like derivatives of this compound. nih.gov These computational tools allow for the rapid screening of compounds, helping to identify and deprioritize those with a high likelihood of poor pharmacokinetics, thus saving significant time and resources. nih.gov

A common starting point for ADME prediction is the evaluation of Lipinski's "Rule of Five". researchgate.net This rule outlines molecular properties that are generally associated with good oral bioavailability in humans. The parameters include:

Molecular Weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Computational studies on various series of thiazole derivatives have shown that many analogues adhere to Lipinski's rule, suggesting they possess drug-like physicochemical properties. nih.govresearchgate.net Beyond Lipinski's rule, other important parameters are often calculated, such as the topological polar surface area (TPSA), which is a good predictor of drug absorption and brain penetration, and the number of rotatable bonds, which influences conformational flexibility and bioavailability. rsc.org

In silico tools can also predict potential metabolic liabilities, such as inhibition of key cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which are responsible for the metabolism of a majority of drugs. mdpi.com Furthermore, various toxicity risks, such as mutagenicity (AMES test) and cardiotoxicity (hERG inhibition), can be computationally estimated. physchemres.org By integrating these predictions, chemists can modify the structure of lead compounds, like this compound, to improve their ADME profile while maintaining or enhancing their desired biological activity. rsc.org

Table 3: Predicted In Silico ADME Properties for a Series of Phenyl-Thiazole Schiff Base Derivatives

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Acceptors | H-Bond Donors | Lipinski Violations |

|---|---|---|---|---|---|

| 2a | 399.50 | 4.85 | 5 | 1 | 0 |

| 2b | 433.94 | 5.57 | 5 | 1 | 1 |

| 2c | 413.52 | 5.16 | 5 | 1 | 1 |

| 2d | 417.95 | 4.93 | 5 | 1 | 0 |

| 2e | 444.52 | 4.90 | 6 | 1 | 0 |

| 2f | 415.51 | 4.31 | 6 | 1 | 0 |

| 2g | 429.54 | 4.62 | 6 | 1 | 0 |

| 2h | 478.98 | 5.34 | 6 | 1 | 1 |

Data adapted from a study on 4-phenoxyphenyl-thiazole-Schiff base derivatives. nih.gov

Structure Activity Relationship Sar Investigations of 4 Chloromethyl 2 4 Ethoxyphenyl 1,3 Thiazole Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aiming to enhance potency and selectivity while minimizing toxicity. For derivatives of 4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole, structure-activity relationship (SAR) studies focus on understanding how changes to different parts of the molecule affect its biological function. Key areas for modification include the 2-position aryl ring, the 4-position chloromethyl group, and any remote substituents.

The 2-aryl substituent is a critical determinant of activity in this class of thiazoles. The nature of the aryl group and its substitution pattern can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding to target proteins.

The 4-ethoxyphenyl group in the parent compound contains a para-alkoxy substituent. Alkoxy groups are generally electron-donating through resonance and can participate in hydrogen bonding. The ethoxy group, being slightly more lipophilic than a methoxy (B1213986) group, can also enhance interactions with hydrophobic pockets in a target protein. The table below illustrates how different para-substituents on the 2-phenyl ring can influence the anti-Candida activity of 2-hydrazinyl-4-substituted-1,3-thiazole derivatives, highlighting the importance of this position.

| Compound ID | Substituent at 2-Position Aryl Ring (para-) | Candida albicans MIC (μg/mL) |

|---|---|---|

| 7a | -Cl (Chloro) | 3.9 |

| 7b | -Br (Bromo) | 3.9 |

| 7c | -CH3 (Methyl) | 3.9 |

| Fluconazole (Reference) | N/A | 15.62 |

This table shows that various para-substituents on the 2-aryl ring can lead to potent antifungal activity, superior to the reference drug Fluconazole.

The substituent at the C-4 position of the thiazole (B1198619) ring also significantly modulates biological activity. nih.gov The 4-chloromethyl group is a particularly interesting functional group. It is an electrophilic alkylating agent and can potentially form covalent bonds with nucleophilic residues (such as cysteine or histidine) in a biological target, leading to irreversible inhibition. This reactivity is a key feature that can contribute to high potency.

Alternatively, the chloromethyl group can serve as a synthetic handle for further molecular elaboration. It can be readily displaced by various nucleophiles to introduce a wide array of functionalities, such as amines, ethers, and thioethers. This allows for the exploration of a large chemical space to optimize interactions with the target. For example, studies on related 2,4-disubstituted thiazoles have shown that modifying the 4-position to include ethylamine (B1201723) groups can result in potent trypanocidal activity. nih.gov The length and bulk of the substituent at this position are critical; bulkier groups than a methyl group at the amino end of a 4-position side chain were found to have a negative impact on this specific activity. nih.gov This suggests that the size and nature of the group replacing the chlorine atom are crucial for optimizing potency.

For example, in a series of anti-inflammatory thiazole derivatives, compounds with a 4-chlorothiophen-2-yl group at the 4-position were synthesized with various amides at the 2-amino position. frontiersin.org The introduction of different aryl and alkyl groups via the amide linkage allowed for probing the target's binding pocket. It was found that certain bulky substituents led to potent inhibition of COX/LOX pathways, demonstrating that remote modifications can significantly enhance biological effects. frontiersin.org The lipophilicity and steric bulk introduced by these remote groups are often key factors in modulating activity. nih.govrsc.org

Correlation between Molecular Structure and In Vitro Biological Potency

Quantitative structure-activity relationship (QSAR) studies are powerful tools used to correlate the physicochemical properties of a series of compounds with their biological activity. nih.govresearchgate.netrdd.edu.iq These models can help predict the potency of new derivatives and guide further synthesis. For 2-arylthiazole derivatives, several QSAR studies have been conducted.

These analyses often reveal that a combination of electronic, steric, and hydrophobic parameters governs the in vitro potency. A good correlation between predicted physicochemical parameters (such as the partition coefficient, log P, and polar surface area, PSA) and antibacterial activity has been found for some 2-arylidenehydrazinyl-4-arylthiazole analogues. nih.gov In another study on antithrombotic 2-amino-4,5-dihydrothiazole derivatives, the activity correlated best with electronic parameters, suggesting that hydrophobic and steric factors were less significant for that particular biological endpoint. nih.gov

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can provide further insights by mapping the steric and electrostatic fields of the molecules. For a series of aryl thiazole derivatives, 3D-QSAR models showed that electrostatic effects were the dominant factor in determining binding affinities. researchgate.net These findings suggest that for derivatives of this compound, properties like the dipole moment and the distribution of partial charges across the molecule are likely critical for its biological function. The ethoxy group and the chloromethyl group, both being polar, would contribute significantly to the electrostatic profile of the molecule.

| QSAR Study Subject | Biological Activity | Important Correlating Descriptors | Reference |

|---|---|---|---|

| 2-Arylidenehydrazinyl-4-arylthiazoles | Antibacterial | log P, Polar Surface Area (PSA) | nih.gov |

| 2-Amino-4,5-dihydrothiazoles | Antithrombotic | Electronic parameters (F, sigma, μ) | nih.gov |

| 2-Amino-4-arylthiazoles | Anti-giardial | E2M, RDF115m, F10, MATS6v | researchgate.net |

| Aryl Thiazole derivatives | Antibacterial (Gram+) | Electrostatic fields, T_C_C_4 | researchgate.net |

Stereochemical Considerations in Activity Modulation

Stereochemistry can play a pivotal role in the biological activity of a drug molecule, as stereoisomers can exhibit different potencies, efficacies, and metabolic profiles. The parent compound, this compound, is achiral and does not have any stereocenters.

However, stereochemical considerations would become highly relevant if chiral centers were introduced through derivatization. For instance, modification of the 4-chloromethyl group to introduce a chiral side chain, or the introduction of a chiral substituent on the ethoxy group, would result in enantiomers or diastereomers. These stereoisomers would likely interact differently with chiral biological targets such as enzymes and receptors.

While direct studies on the stereochemistry of this compound derivatives are not available, the principle is well-established in medicinal chemistry. For many classes of biologically active molecules, one enantiomer is significantly more active than the other (the eutomer vs. the distomer). Therefore, if future modifications of this scaffold lead to chiral compounds, the separation and individual testing of the stereoisomers would be a critical step in the drug development process to identify the most active and safest candidate.

In Vitro Biological Activities and Mechanistic Pharmacology Excluding Clinical Human Trials

Anticancer Activity and Cellular Mechanisms in Cancer Cell Lines

The thiazole (B1198619) scaffold is a foundational structure in a variety of compounds exhibiting significant anticancer properties. nih.govresearchgate.net Its derivatives have been investigated for their ability to inhibit the growth of various cancer cell lines through multiple cellular mechanisms. researchgate.net The presence of the thiazole heterocycle is noted in established anticancer drugs, highlighting its importance as a pharmacophore. nih.gov

Thiazole derivatives have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines. The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cells.

Numerous studies have reported the IC50 values for various thiazole-containing molecules. For instance, certain 2,4-disubstituted thiazole derivatives have shown significant cytotoxicity against breast cancer (MCF-7, MDA-MB-231), liver cancer (HepG2), and lung cancer (A549) cell lines. researchgate.netmdpi.commdpi.com One study found that a 3-nitrophenylthiazolyl derivative exhibited a potent IC50 value of 1.21 µM against the MDA-MB-231 breast cancer cell line, comparable to the reference drug sorafenib (B1663141) (IC50 = 1.18 µM). mdpi.comresearchgate.net Another series of thiazole derivatives showed that a compound with a chloro substitution had the most potent cytotoxic activity against MCF-7 cells. mdpi.com Similarly, a study on [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide revealed its effectiveness in inhibiting the growth of human leukemia cells (HL-60 and Jurkat) with IC50 values of 7.5 µg/mL and 8.9 µg/mL, respectively. dmed.org.ua

| Cancer Cell Line | Cell Type | Compound Class/Example | IC50 Value (µM) | Reference Drug | IC50 of Reference (µM) | Source |

|---|---|---|---|---|---|---|

| MDA-MB-231 | Breast | 3-Nitrophenylthiazolyl derivative (4d) | 1.21 | Sorafenib | 1.18 | mdpi.comresearchgate.net |

| MDA-MB-231 | Breast | 4-Chlorophenylthiazolyl derivative (4b) | 3.52 | Sorafenib | 1.18 | mdpi.comresearchgate.net |

| MCF-7 | Breast | Thiazole derivative (4c) | 10.2 | Staurosporine | 6.77 | mdpi.com |

| HepG2 | Liver | Thiazole derivative (4c) | 14.8 | Staurosporine | 8.4 | mdpi.com |

| HL-60 | Leukemia | [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | ~15-18* | - | - | dmed.org.ua |

*Original data in µg/mL, converted for approximation.

A primary mechanism by which thiazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. nih.govnih.gov Research has shown that these compounds can trigger both early and late apoptotic events in cancer cells. mdpi.com For example, treatment of MDA-MB-231 cells with a specific thiazole derivative led to a 57.1-fold increase in early apoptosis and a 51.4-fold increase in late apoptosis compared to untreated cells. mdpi.com

The apoptotic process initiated by thiazole compounds often involves the activation of caspases, which are key executioner enzymes in the apoptotic pathway. nih.gov Studies have demonstrated that these derivatives can activate caspase-3, a critical effector caspase. nih.gov Furthermore, the modulation of proteins that regulate apoptosis, such as those in the Bcl-2 family, has been observed. nih.gov An increase in the expression of the pro-apoptotic protein BAX and a corresponding decrease in the anti-apoptotic protein Bcl-2 can shift the cellular balance towards cell death. nih.gov Some thiazole-containing polypeptides have also been designed to induce a shift from apoptosis to necroptosis, another form of programmed cell death, in a concentration-dependent manner. nih.gov

In addition to inducing apoptosis, thiazole derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific phases. mdpi.comfarmaceut.org This arrest prevents the cancer cells from dividing and proliferating.

Flow cytometry analyses have revealed that certain thiazole compounds can cause an accumulation of cells in the G1 and G2/M phases of the cell cycle. mdpi.com One study on a novel 1,3,4-thiadiazole (B1197879) derivative demonstrated that it induced cell cycle arrest in the G2/M phase in colorectal cancer cells. farmaceut.org Another investigation showed that a different thiazole derivative caused cell cycle arrest in the G1 phase in colon adenocarcinoma cells by up-regulating the protein p27KIP1 and down-regulating cyclin D1 and CDK4. nih.gov This disruption of the cell cycle machinery is a crucial component of the antiproliferative activity of these compounds.

Many cancer cells rely on aberrant signaling from protein kinases for their growth and survival. nih.gov Thiazole derivatives have been identified as potent inhibitors of several key tyrosine kinases involved in oncogenesis, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER-2). mdpi.comnih.govmdpi.com

VEGFR-2 is a critical mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients. nih.gov Several thiazole-based molecules have been designed as VEGFR-2 inhibitors, with some showing IC50 values in the nanomolar range, rivaling established drugs like sorafenib. mdpi.comnih.gov Similarly, EGFR and HER-2 are frequently overexpressed in various cancers, particularly breast cancer, and are important therapeutic targets. nih.gov Thiazole-containing compounds have been developed as dual inhibitors of EGFR and HER-2, demonstrating significant inhibitory activity. mdpi.comscienceopen.com For example, one thiazolidinone derivative displayed potent EGFR and HER-2 inhibition with IC50 values of 0.09 µM and 0.42 µM, respectively. mdpi.com

The cellular cytoskeleton, particularly the microtubule network formed by the polymerization of tubulin, is essential for cell division, structure, and transport. This network is a validated target for anticancer drugs. The thiazole ring is present in microtubule-stabilizing agents like ixabepilone. nih.gov Some novel thiazole derivatives have been found to exert their cytotoxic effects by interfering with tubulin polymerization. researchgate.net By inhibiting the formation of microtubules, these compounds can disrupt the mitotic spindle, leading to an arrest in mitosis and subsequent cell death. researchgate.net

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The thiazole nucleus is a common feature in a wide range of agents with potent antimicrobial activity. mdpi.comresearchgate.netnih.gov Derivatives of 1,3-thiazole have been synthesized and evaluated against various pathogenic microorganisms, including bacteria, fungi, and viruses. mdpi.com

The antibacterial efficacy of thiazole derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. nih.gov Studies have reported activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). digitellinc.com Catechol-derived thiazoles, for instance, were found to be potent growth inhibitors of bacteria with minimum inhibitory concentration (MIC) values as low as ≤ 2 µg/mL. digitellinc.com

In the realm of antifungal research, thiazole derivatives have shown significant activity against clinically relevant fungal strains, particularly Candida species. nih.gov The need for new antifungal agents is driven by increasing resistance to existing drugs like fluconazole. nih.gov Certain 2-hydrazinyl-thiazole derivatives exhibited MIC values against Candida albicans that were four times lower than fluconazole. nih.gov Other studies have confirmed strong antifungal effects of thiazole compounds against clinical isolates of C. albicans and other fungi like Aspergillus niger. nih.govnih.gov

The antiviral potential of thiazole derivatives has also been explored. Research has covered a broad spectrum of viruses, including influenza viruses, coronaviruses, hepatitis B and C, and human immunodeficiency viruses (HIV). nih.govnih.gov Specific camphor-based thiazole derivatives have shown promising activity as inhibitors of Orthopoxvirus reproduction. nih.gov This diverse range of antimicrobial activity underscores the versatility of the thiazole scaffold in developing new therapeutic agents. mdpi.com

| Compound Class | Target Organism | Activity Type | Key Finding (e.g., MIC) | Source |

|---|---|---|---|---|

| Catechol-derived thiazoles | Bacteria (general) | Antibacterial | MIC ≤ 2 µg/mL | digitellinc.com |

| Benzo[d]thiazole derivatives | S. aureus, E. coli | Antibacterial | Significant activity at 50–75 µg/mL | nih.gov |

| 2-Hydrazinyl-thiazole derivatives | Candida albicans | Antifungal | MIC = 3.9 µg/mL (4x lower than fluconazole) | nih.gov |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | Antifungal | MIC = 0.008–7.81 µg/mL | nih.gov |

| Benzo[d]thiazole derivatives | Aspergillus niger | Antifungal | Significant activity at 50–75 µg/mL | nih.gov |

| Camphor-based thiazole derivatives | Orthopoxviruses | Antiviral | Promising activity | nih.gov |

Inhibition of Microbial Growth and Biofilm Formation

Thiazole derivatives have demonstrated notable efficacy in inhibiting the growth of various microbial pathogens. nih.govnih.gov Studies on analogous thiazole compounds show potent activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov For instance, certain synthetic thiazoles can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) at concentrations as low as 1.3 μg/mL. plos.org

A significant aspect of microbial resistance and chronic infections is the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix. nih.govnih.gov These structures make bacteria significantly more resistant to conventional antibiotics. nih.gov Several thiazole analogues have been identified as potent inhibitors of biofilm formation, particularly against staphylococcal strains. nih.govnih.gov Some derivatives have shown the ability to inhibit biofilm formation at low micromolar concentrations (IC50 values ranging from 0.40–2.03 µM) without affecting the growth of the bacteria in their planktonic (free-living) form, suggesting a specific anti-virulence mechanism. nih.govresearchgate.net This interference with the initial steps of biofilm formation is a promising strategy for combating drug-resistant infections. nih.govresearchgate.net

Table 1: Selected Thiazole Analogues and their Anti-Biofilm Activity

| Compound Series | Target Organism | Activity | IC50 Range |

|---|---|---|---|

| Thiazole Nortopsentin Analogues | Staphylococcus aureus | Biofilm Inhibition | 0.40–2.03 µM nih.gov |

Mechanisms of Action Against Bacterial and Fungal Pathogens

The antimicrobial action of thiazole derivatives is often multifaceted. One proposed mechanism is the inhibition of essential microbial enzymes. biointerfaceresearch.com For instance, docking studies suggest that some thiazole compounds may act by inhibiting the E. coli MurB enzyme, which is crucial for the synthesis of the bacterial cell wall. nih.gov Another potential mechanism involves the inhibition of sulfhydryl enzymes within the bacteria, disrupting critical metabolic processes. nih.gov

In fungi, thiazole derivatives have been predicted to inhibit 14α-lanosterol demethylase, an enzyme vital for the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane. nih.gov The disruption of ergosterol synthesis compromises the integrity of the cell membrane, leading to fungal cell death. The broad structural variations possible within the thiazole scaffold allow for the development of compounds with targeted actions against a range of microbial pathogens. biointerfaceresearch.com

Anti-inflammatory and Immunomodulatory Effects (In Vitro Models)

The thiazole nucleus is a core component of several well-known anti-inflammatory drugs, such as Meloxicam. frontiersin.org In vitro studies have shown that various thiazole derivatives possess significant anti-inflammatory properties. researchgate.netconnectjournals.com These effects are often attributed to the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). researchgate.netfrontiersin.org

In cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell lines, certain thiazole compounds have been shown to significantly block the production of prostaglandins, which are key mediators of inflammation. benthamscience.com This suggests a mechanism involving the specific inhibition of COX-2. benthamscience.com Furthermore, some pyrrole-containing compounds, which share heterocyclic structural similarities, have been found to suppress systemic levels of the pro-inflammatory cytokine TNF-α while elevating the anti-inflammatory cytokine TGF-β1, indicating a potential for immunomodulatory activity. mdpi.comresearchgate.net The ability to modulate cytokine profiles without affecting others, like IL-10, points towards a selective mechanism of action. researchgate.net Such in vitro immunomodulatory effects highlight the potential for these compounds to regulate immune responses. nih.govnih.govresearchgate.net

Enzyme Inhibition Studies (Beyond Cancer/Antimicrobial Targets)

Esterase and Protease Inhibition

The inhibition of proteases is a critical strategy in the development of treatments for various diseases, as these enzymes are involved in numerous physiological and pathological processes. ku.edumdpi.com Thiazole-based compounds have been designed and synthesized as inhibitors for specific proteases. For example, N-(substituted-thiazol-2-yl)cinnamamide analogs have shown inhibitory activity against the main protease (3CLPro or Mpro) of the SARS-CoV-2 virus, with IC50 values in the micromolar range. nih.govnih.gov Molecular modeling has revealed that these inhibitors can bind to key amino acid residues in the enzyme's active site, such as His41 and Glu166, through hydrogen bonds and arene-arene interactions. nih.gov

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established therapeutic approach for managing type II diabetes mellitus by delaying glucose absorption. nih.govresearchgate.net Several classes of heterocyclic compounds, including thiazole derivatives, have been investigated for their α-glucosidase inhibitory potential. nih.gov Studies on thiazolidine-2,4-dione and rhodanine (B49660) derivatives have shown that specific structural features, such as the presence of a rhodanine group and particular substitutions on the phenyl ring, can lead to potent α-glucosidase inhibition, with some compounds exhibiting IC50 values in the low micromolar range (e.g., 5.44 ± 0.13 μM). nih.gov Similarly, certain 1,2-benzothiazine derivatives have demonstrated more potent inhibition than the standard drug, acarbose. mdpi.com

Table 2: α-Glucosidase Inhibition by Selected Heterocyclic Compounds

| Compound Class | Lead Compound Example | IC50 Value (µM) |

|---|---|---|

| Rhodanine Derivatives | Compound 6k | 5.44 ± 0.13 nih.gov |

| 1,2-Benzothiazine-N-arylacetamides | Compound 12a | 18.25 mdpi.com |

Antioxidant Activity Assessment (In Vitro Radical Scavenging)

Many thiazole derivatives exhibit significant antioxidant properties, which are evaluated in vitro through various radical scavenging assays. nih.govmdpi.comsemanticscholar.org These assays measure the compound's ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in oxidative stress and numerous chronic diseases. semanticscholar.orgresearchgate.net

Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govmdpi.com In these tests, the antioxidant compound donates a hydrogen atom or an electron to the radical, causing a color change that can be measured spectrophotometrically. semanticscholar.org The activity is often expressed as an IC50 value, representing the concentration of the compound required to scavenge 50% of the radicals. nih.gov Studies on various phenolic thiazoles have demonstrated potent antioxidant activity, sometimes exceeding that of standard antioxidants like ascorbic acid and Trolox. nih.govnih.gov The antioxidant capacity is often attributed to the presence of phenolic groups and the thiazole ring's ability to influence properties like bond dissociation energies. nih.govmdpi.com

Table 3: In Vitro Antioxidant Assays for Thiazole Derivatives

| Assay Type | Principle | Common Radicals/Species |

|---|---|---|

| Radical Scavenging | Hydrogen atom or electron transfer to neutralize free radicals. semanticscholar.org | DPPH•, ABTS•+ nih.gov |

| Electron Transfer | Reduction of an oxidant, indicating electron-donating capacity. | Ferric (FRAP), Cupric (CUPRAC) nih.gov |

Antiparasitic and Antiprotozoal Activities (In Vitro Models)

There is no publicly available research data detailing the in vitro antiparasitic or antiprotozoal activities of 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole. Studies on its efficacy against parasites such as Leishmania, Trypanosoma, or other protozoa have not been reported.

Other Documented In Vitro Pharmacological Potentials

Information regarding other in vitro pharmacological potentials of this compound, such as anticancer, antimicrobial, or enzyme inhibitory activities, is not available in the reviewed scientific literature.

Future Directions and Research Perspectives for 4 Chloromethyl 2 4 Ethoxyphenyl 1,3 Thiazole

Design and Synthesis of Next-Generation Thiazole-Based Lead Compounds

The future of drug discovery with the 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole scaffold lies in the strategic design and synthesis of novel derivatives to optimize therapeutic potential. The reactive chloromethyl group serves as a versatile chemical handle for introducing a wide range of functional groups and building complex molecular architectures.

Future synthetic strategies will likely focus on nucleophilic substitution reactions at the chloromethyl position. By reacting the parent compound with various nucleophiles such as amines, thiols, and alcohols, a library of new derivatives can be generated. This approach allows for the exploration of how different substituents at the 4-position impact biological activity, a key aspect of establishing Structure-Activity Relationships (SAR). For instance, introducing heterocyclic rings like pyrazole, triazole, or pyrimidine could lead to hybrid molecules with enhanced or entirely new pharmacological profiles. acs.orgtandfonline.com The synthesis of such hybrid compounds is a prominent strategy in modern medicinal chemistry, aiming to combine the therapeutic advantages of different pharmacophores into a single molecule. tandfonline.com

Moreover, modifications to the 2-(4-ethoxyphenyl) ring can be explored. Altering the substituent on the phenyl ring (e.g., introducing electron-withdrawing or electron-donating groups) can fine-tune the electronic properties of the entire molecule, which often correlates with biological efficacy. mdpi.comglobalresearchonline.net Classic synthetic methodologies like the Hantzsch thiazole (B1198619) synthesis remain fundamental for creating the core thiazole structure, while newer, more efficient, and sustainable synthetic methods are continuously being developed to access a diverse array of thiazole structures. nbinno.comresearchgate.netbenthamdirect.com

Table 1: Potential Synthetic Modifications and Target Activities

| Modification Site | Potential Reactants/Modifications | Rationale / Desired Outcome | Potential Therapeutic Target |

|---|---|---|---|

| 4-(Chloromethyl) group | Heterocyclic amines (e.g., piperazine, morpholine), thiols, azides (for click chemistry) | Introduce diverse functional groups to explore new interaction sites with biological targets. Create hybrid molecules. tandfonline.com | Anticancer, Antimicrobial, Anti-inflammatory nih.govmdpi.com |

| 2-(4-ethoxyphenyl) ring | Substitution with -NO2, -Cl, -F, -CH3, -OCH3 | Modulate electronic properties and lipophilicity to improve potency and pharmacokinetic profile. tandfonline.commdpi.com | Anticancer, Antifungal, Antibacterial tandfonline.comnih.gov |

| Thiazole Ring | Formation of fused ring systems (e.g., thiazolo[3,2-a]pyrimidine) | Create rigid, conformationally constrained analogs to enhance binding affinity and selectivity. iaea.org | Anticancer, Radiosensitizing agents iaea.org |

Advanced Mechanistic Elucidation of Biological Actions

A critical future direction is to move beyond preliminary screening and delve into the precise molecular mechanisms by which derivatives of this compound exert their biological effects. While many thiazole compounds are known to possess activities such as anticancer or antimicrobial effects, a detailed understanding of their mechanism of action is often lacking. mdpi.comiaea.org

Molecular docking studies will be instrumental in this endeavor. By computationally modeling the interaction between synthesized thiazole derivatives and the active sites of known biological targets (e.g., enzymes like protein kinases, DNA gyrase, or lanosterol 14α-demethylase), researchers can predict binding modes and affinities. tandfonline.commdpi.comiaea.org These in-silico predictions can then guide further experimental work and help explain observed SAR. For example, docking studies could reveal why a derivative with a specific substituent shows higher potency, perhaps due to the formation of additional hydrogen bonds or hydrophobic interactions within the target's active site. iaea.org

Beyond computational methods, advanced biochemical and cell-based assays are necessary. Investigating the effect of promising compounds on cellular signaling pathways, enzyme kinetics, and gene expression will provide a clearer picture of their biological function. Techniques such as proteomics and transcriptomics can offer an unbiased, system-wide view of the cellular response to a given compound, potentially uncovering novel targets or unexpected off-target effects.

Integration of Artificial Intelligence and Machine Learning in Thiazole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and design of thiazole-based drugs. crimsonpublishers.comnih.gov These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby accelerating the drug discovery pipeline. nih.govnih.govspringernature.com

One of the most significant applications is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By training an ML algorithm on a dataset of synthesized thiazole derivatives and their corresponding biological activities, a predictive QSAR model can be built. nih.govresearchgate.net This model can then be used to rapidly screen virtual libraries of thousands of yet-to-be-synthesized compounds based on the this compound scaffold, prioritizing those with the highest predicted potency for synthesis and testing. This in-silico screening significantly reduces the time and cost associated with traditional trial-and-error approaches. crimsonpublishers.comspringernature.com

Furthermore, generative AI models can be employed for de novo drug design. These models can learn the underlying chemical principles from existing active molecules and generate entirely new thiazole-based structures that are optimized for specific properties, such as high target affinity and low predicted toxicity. crimsonpublishers.comnih.gov

Table 2: AI/ML Applications in Thiazole Drug Discovery

| AI/ML Technique | Application | Potential Impact on Thiazole Research |

|---|---|---|

| Machine Learning (e.g., SVM, Random Forest) | QSAR modeling to predict bioactivity. nih.govresearchgate.net | Accelerates lead identification by prioritizing potent virtual compounds for synthesis. |